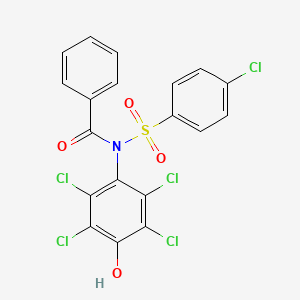
N-(4-chlorophenyl)sulfonyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-chlorophenyl)sulfonyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a sulfonyl group, and multiple chloro substituents. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group and the introduction of the sulfonyl group. The chloro substituents could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple chloro substituents could influence the overall shape of the molecule and its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide and sulfonyl groups are likely to be reactive centers. The chloro substituents could also participate in reactions, particularly under conditions that promote nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of multiple chloro substituents could make the compound relatively nonpolar and lipophilic .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Sulfonated Polymers
Polymer Applications for Fuel Cells : New locally and densely sulfonated poly(ether sulfone)s were developed for fuel cell applications, showcasing the importance of sulfonated polymers in creating efficient proton exchange membranes. These polymers demonstrated phase-separated structures leading to efficient proton conduction, crucial for the development of fuel cell technology (Matsumoto, Higashihara, & Ueda, 2009).
Molecular Docking and Biological Evaluation
Antitumor Activity of Sulfonamide Derivatives : Sulfonamide derivatives were synthesized and evaluated for their in vitro antitumor activity. This research highlights the potential of sulfonamide compounds in medical applications, particularly in cancer treatment. The studies included molecular docking to evaluate the interaction of these compounds against specific biological targets, demonstrating the utility of sulfonamide derivatives in designing drugs with antitumor properties (Fahim & Shalaby, 2019).
Chemical Synthesis Techniques
Chlorosulfonation Techniques : The study on chlorosulfonation of N-benzyl carboxamides provides insights into the synthesis of sulfonamide derivatives, showcasing the chemical versatility and reactivity of sulfonamide groups. This research is vital for understanding the chemical pathways to synthesize novel compounds with potential applications in various fields (Cremlyn, Ellis, & Pinney, 1989).
Antimicrobial Activity of Sulfonamide Compounds
Design and Synthesis of Antimicrobial Agents : Research on the design and synthesis of new compounds containing sulfonamido groups for antimicrobial applications sheds light on the potential of sulfonamide derivatives in combating microbial infections. These studies focus on synthesizing compounds with high biological activity, indicating the role of sulfonamide derivatives in developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2,3,5,6-tetrachloro-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl5NO4S/c20-11-6-8-12(9-7-11)30(28,29)25(19(27)10-4-2-1-3-5-10)17-13(21)15(23)18(26)16(24)14(17)22/h1-9,26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKVPHRTMAESCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl5NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl ether](/img/structure/B2389290.png)
![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)

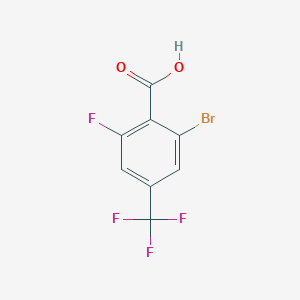
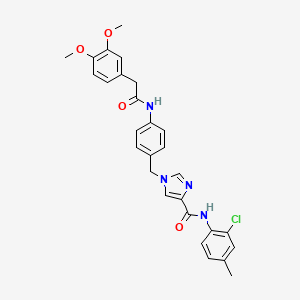

![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2389300.png)
![1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2389301.png)
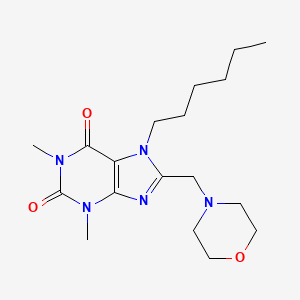
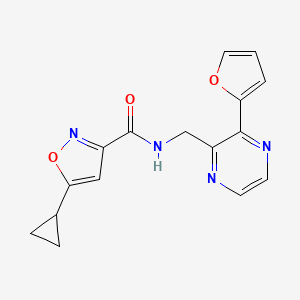
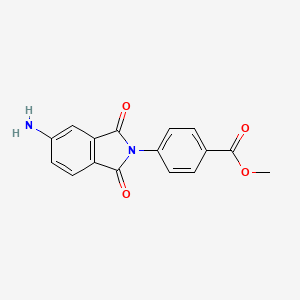
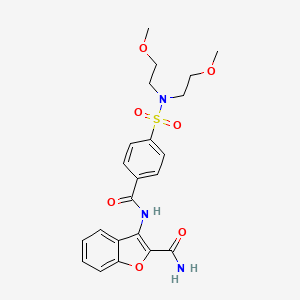
![1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane](/img/structure/B2389310.png)
